

# Introduction: The Analytical Imperative for Cinnamic Acid Derivatives

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## Compound of Interest

**Compound Name:** 4-Methoxy-2-(trifluoromethyl)cinnamic acid

**CAS No.:** 1588508-13-7

**Cat. No.:** B3106454

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Cinnamic acid and its derivatives are a cornerstone of the phenylpropanoid pathway in plants, serving as precursors to a vast array of bioactive compounds including flavonoids, lignans, and coumarins.[1] These molecules are not merely metabolic intermediates; they possess a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, making them subjects of intense research in drug development and natural product chemistry.[2][3][4]

The accurate and robust quantification of these derivatives in complex matrices—such as plant extracts, formulated products, and biological fluids—is paramount for quality control, pharmacokinetic studies, and ensuring the standardization of herbal medicines.[3] The choice of analytical methodology is critical and is dictated by the physicochemical properties of the analytes and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and widely employed techniques for this purpose.

This guide, designed for researchers and drug development professionals, provides a detailed exploration of both HPLC and GC-MS methods. It moves beyond simple protocols to explain

the causality behind experimental choices, ensuring a deep understanding of method development, validation, and application.

## Strategic Selection: HPLC vs. GC-MS

The decision to use HPLC or GC-MS hinges primarily on the volatility and thermal stability of the target cinnamic acid derivatives.

- High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of these compounds.[5] Cinnamic acid derivatives are typically non-volatile and often thermolabile, making them ideally suited for separation in the liquid phase at or near ambient temperatures. HPLC, particularly when coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), offers high resolution, sensitivity, and reproducibility without the need for chemical derivatization.[3]
- Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative that provides exceptional separation efficiency and definitive structural identification through mass spectral fragmentation. However, due to the low volatility and polar nature of phenolic acids, derivatization is an essential prerequisite to analysis.[5][6] This process converts polar functional groups (e.g., -COOH, -OH) into less polar, more volatile, and thermally stable analogues suitable for gas-phase analysis.[6]

## Part 1: High-Performance Liquid Chromatography (HPLC) Methods

Reversed-Phase HPLC (RP-HPLC) is the standard modality for analyzing cinnamic acid and its derivatives. The methodology leverages a nonpolar stationary phase and a polar mobile phase. The acidic nature of these analytes necessitates careful control of the mobile phase pH to ensure they are in a neutral, protonated state, which enhances retention and improves chromatographic peak shape.[3]

## Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analytes of interest.[7] The choice of technique depends on the sample matrix.

## Protocol 1: Extraction from Plant Material

This protocol is a robust starting point for extracting cinnamic acid derivatives from dried plant matter.[\[1\]](#)

### Materials:

- Dried, powdered plant material
- Methanol (HPLC Grade)
- Deionized Water
- Vortex mixer, Sonicator, Centrifuge
- 0.22  $\mu\text{m}$  syringe filters

### Procedure:

- Weigh approximately 1.0 g of powdered plant material into a centrifuge tube.
- Add 20 mL of 80% aqueous methanol.[\[8\]](#)
- Vortex vigorously for 1 minute to ensure complete wetting of the sample.
- Sonicate the mixture for 30 minutes at room temperature to facilitate cell lysis and extraction.  
[\[1\]](#)
- Centrifuge at 4000 rpm for 15 minutes to pellet solid debris.[\[1\]](#)
- Carefully decant the supernatant into a clean tube.
- To maximize recovery, repeat the extraction (steps 2-6) on the plant pellet and combine the supernatants.[\[1\]](#)
- Evaporate the combined extracts to dryness using a rotary evaporator or a gentle stream of nitrogen.

- Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial HPLC mobile phase.
- Filter the reconstituted sample through a 0.22  $\mu\text{m}$  syringe filter into an HPLC vial prior to injection.[8]

## Protocol 2: Extraction from Biological Fluids (e.g., Plasma)

For biological samples, protein precipitation is a rapid and effective method for sample cleanup. [9][10]

### Materials:

- Plasma sample
- Acetonitrile or Methanol (ice-cold)
- Microcentrifuge
- 0.22  $\mu\text{m}$  syringe filters

### Procedure:

- Pipette 200  $\mu\text{L}$  of plasma into a 1.5 mL microcentrifuge tube.
- Add 600  $\mu\text{L}$  of ice-cold acetonitrile (a 3:1 solvent-to-plasma ratio). This high ratio ensures efficient protein precipitation.
- Vortex for 1-2 minutes to denature and precipitate plasma proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the clear supernatant to a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 100  $\mu\text{L}$ ) of the HPLC mobile phase.
- Filter through a 0.22  $\mu\text{m}$  syringe filter into an HPLC vial.

Self-Validation Insight: For both protocols, a "spike and recovery" experiment should be performed during method development. A known quantity of cinnamic acid standard is added to a blank matrix, which is then taken through the entire extraction procedure. The recovery percentage is calculated to ensure the extraction efficiency is high and reproducible. Recoveries are typically expected to be within 80-120%.

## HPLC Instrumental Protocol and Method Validation

The following protocol is a validated starting point for the separation of cinnamic acid and its common derivatives.

### Instrumentation and Conditions

Parameter	Recommended Setting	Rationale
HPLC System	Standard system with UV/DAD or MS detector	DAD allows for simultaneous monitoring at multiple wavelengths and peak purity analysis.[11]
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m	The C18 phase is the industry standard for reversed-phase separation of phenolic acids due to its hydrophobicity.[12]
Mobile Phase A	0.1% Formic or Phosphoric Acid in Water	Acidification ensures the carboxylic acid group is protonated, preventing peak tailing and improving retention. [13][14]
Mobile Phase B	Acetonitrile or Methanol	Common organic modifiers for tuning the elution strength of the mobile phase.[15]
Gradient Elution	5% B to 95% B over 15-20 minutes	A gradient is necessary to elute a range of derivatives with varying polarities in a reasonable timeframe.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[13]
Column Temperature	25-30 $^{\circ}$ C	Maintaining a constant temperature ensures reproducible retention times. [11]
Detection (UV)	270-292 nm	This wavelength range corresponds to the maximum absorbance for many cinnamic acid derivatives.[10][15]

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Injection Volume	10-20 $\mu$ L	Standard volume to balance sensitivity and potential for peak overload.
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## Method Validation

Any quantitative method must be validated to ensure its performance is suitable for the intended application.[3] Key parameters are summarized below, with typical acceptance criteria.

Validation Parameter	Description	Typical Acceptance Criteria
Linearity	The ability to elicit test results that are directly proportional to the analyte concentration.	Correlation coefficient ( $r^2$ ) > 0.999[15][16]
Accuracy	The closeness of test results to the true value. Assessed via recovery studies.	Recovery between 85-115% [15]
Precision	The degree of agreement among individual test results. Measured as %RSD for intra-day and inter-day replicates.	RSD < 5%[11][15]
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantitated.	Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	Signal-to-Noise ratio of 10:1; typically 0.025 - 0.800 $\mu\text{g}$ [11] [15]
Specificity	The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.	Resolution of analyte peak from all other matrix peaks.

## HPLC Workflow Visualization

The logical flow from sample to result in an HPLC analysis is critical for maintaining data integrity.



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Caption: A typical experimental workflow for the HPLC analysis of cinnamic acid derivatives.

## Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

For GC-MS analysis, the critical step is the chemical derivatization of the cinnamic acid derivatives. This process is essential to mask polar functional groups, thereby increasing the volatility and thermal stability of the analytes.[6] Silylation, which replaces active hydrogens in -OH and -COOH groups with a trimethylsilyl (TMS) group, is the most common and effective approach.[6]

### Sample Preparation and Derivatization

The initial extraction of cinnamic acid derivatives from the matrix follows similar principles to those outlined for HPLC (e.g., LLE or SPE). The key difference is the rigorous drying required before the derivatization step, as silylating reagents are highly sensitive to moisture.

#### Protocol 3: Silylation Derivatization for GC-MS

This two-step protocol, involving methoximation followed by silylation, is highly effective for a broad range of phenolic compounds.[6][17]

Materials:

- Dried sample extract
- Pyridine
- Methoxylamine hydrochloride (MeOX)

- N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA + TMCS[17][18]
- Heating block or oven
- GC vials with inserts

#### Procedure:

- Ensure the sample extract is completely dry. This is a critical step; any residual water will consume the derivatizing reagent. Evaporation under a nitrogen stream is recommended. [17]
- Step 1: Methoximation. Add 35  $\mu\text{L}$  of pyridine containing 20 mg/mL of methoxylamine hydrochloride to the dried sample. This step stabilizes carbonyl groups and prevents the formation of multiple derivative peaks for certain compounds.[6]
- Incubate the mixture at 37°C for 2 hours with gentle agitation.[17]
- Step 2: Silylation. Add 49  $\mu\text{L}$  of MSTFA to the sample.[17] MSTFA is generally preferred over BSTFA for its higher derivatization efficiency for phenolics.[17]
- Incubate at 70°C for 30-60 minutes.[18]
- Cool the sample to room temperature. Transfer the derivatized sample to a GC vial with an insert for analysis. The sample is now ready for injection.

Causality Insight: The methoximation step is particularly important for derivatives containing ketone or aldehyde functionalities. It converts these groups into stable oximes, preventing tautomerization during the high-temperature GC analysis, which would otherwise lead to broad or split peaks.[6]

## GC-MS Instrumental Protocol

The following parameters provide a solid foundation for the analysis of TMS-derivatized cinnamic acid derivatives.

Parameter	Recommended Setting	Rationale
GC System	Standard GC with a split/splitless injector	Splitless injection is preferred for trace analysis to maximize analyte transfer to the column.
Column	Non-polar or mid-polar; e.g., 5% Phenyl Polysiloxane (DB-5ms, HP-5ms), 30m x 0.25mm ID, 0.25 $\mu$ m film	A "5-type" phase provides excellent separation for a wide range of derivatized semi-volatile compounds.[19][20]
Carrier Gas	Helium, constant flow rate of 1.0-1.2 mL/min	Helium is an inert carrier gas providing good chromatographic efficiency.
Injector Temp.	250-280 $^{\circ}$ C	Ensures rapid and complete volatilization of the derivatized analytes without thermal degradation.
Oven Program	Initial 70 $^{\circ}$ C, hold 2 min; ramp 5-10 $^{\circ}$ C/min to 280-300 $^{\circ}$ C; hold 5-10 min	The temperature gradient separates compounds based on their boiling points.
MS Interface Temp.	280-300 $^{\circ}$ C	Prevents condensation of analytes in the transfer line between the GC and MS.[21]
Ion Source Temp.	230 $^{\circ}$ C	Standard temperature for electron ionization (EI).
Ionization Mode	Electron Ionization (EI) at 70 eV	EI is a hard ionization technique that produces reproducible and extensive fragmentation, creating a characteristic "fingerprint" mass spectrum for compound identification.[21]
Mass Range	m/z 40-600	A wide scan range to capture low-mass fragments and the

higher-mass molecular ions of the derivatized compounds.

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## Data Interpretation: Mass Spectral Fragmentation

Identification in GC-MS is based on a combination of retention time and the mass spectrum. For TMS-derivatized cinnamic acid, a characteristic fragmentation is the loss of a carboxyl group as CO<sub>2</sub> followed by TMS-related fragments. The molecular ion ([M]<sup>+</sup>) is often visible, which confirms the molecular weight of the derivatized analyte. For example, the derivatized cinnamic acid would show a characteristic fragment at m/z 103.0553, corresponding to [M-H-CO<sub>2</sub>]<sup>-</sup> in negative ion mode analysis or similar fragmentation patterns in positive EI mode.[\[22\]](#)

## GC-MS Workflow Visualization

The GC-MS workflow emphasizes the critical derivatization step required for successful analysis.

Caption: A comprehensive workflow for the GC-MS analysis of cinnamic acid derivatives.

## Conclusion

Both HPLC and GC-MS offer robust and reliable platforms for the analysis of cinnamic acid derivatives. HPLC stands out for its direct applicability, requiring no derivatization, making it the workhorse for routine quantitative analysis in quality control settings. GC-MS, while requiring an additional derivatization step, provides unparalleled separation efficiency and definitive structural confirmation through its information-rich mass spectra, making it an indispensable tool for metabolite identification and structural elucidation in complex research scenarios. The protocols and validation frameworks presented here provide a comprehensive foundation for scientists to develop and implement these powerful analytical techniques, ensuring data of the highest quality and integrity.

## References

- Benchchem. (n.d.). Application Notes and Protocols for Liquid-Liquid Extraction of Phenolic Compounds.
- Catalina, A., et al. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC.

- Cevallos-Casals, B. A., & Cisneros-Zevallos, L. (n.d.). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
- Bertolucci, S. K., et al. (2009). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in *Mikania laevigata* and *Mikania glomerata*. *Planta Med*, 75(3), 280-5.
- Bertolucci, S. K., et al. (2008). Development and Validation of an RP-HPLC Method for Quantification of Cinnamic Acid Derivatives and Kaurane-Type Diterpenes in *Mikania*.
- Herrero, M., et al. (n.d.). Extraction techniques for the determination of phenolic compounds in food. *SciSpace*.
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Cinnamyl Compounds.
- Shodex HPLC Columns. (n.d.). Phenolic Acids in Grain Samples.
- ResearchGate. (2023). For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?.
- ResearchGate. (n.d.). MS spectra showing fragmentation patterns of cinnamic acid derivatives....
- Creative Proteomics. (n.d.). Cinnamic Acid Analysis Service.
- Benchchem. (n.d.). Quantification of Cinnamic Acid in Plant Extracts Using LC-MS/MS: An Application Note and Protocol.
- Psomiadou, E., & Tsimidou, M. (2015). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. *PMC*.
- Benchchem. (n.d.). Application Note: A Validated HPLC-UV Method for the Quantification of Cinnamic Acid in Human Plasma.
- Chen, J., et al. (2004). GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. *Journal of Agricultural and Food Chemistry*.
- Ghosh, A., et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in *Arabidopsis*. *bioRxiv*.
- ResearchGate. (n.d.). Development and Validation of a UPLC-DAD Method for Quantitative Analysis of Coumarin, trans-Cinnamic Acid, trans-Cinnamaldehyde, and Eugenol in Encapsulated Cinnamon Flavoring Powder | Request PDF.
- Ponnudurai, K., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. *New Journal of Chemistry*.
- Benchchem. (n.d.). Spectroscopic analysis comparison of different cinnamic acid derivatives.
- Chia, S., & Turi, C. E. (2003). Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. *PubMed*.

- Wang, Y., et al. (n.d.). Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. PMC.
- Liu, Y., et al. (2020). Development and Validation of a UPLC-DAD Method for Quantitative Analysis of Coumarin, trans-Cinnamic Acid, trans-Cinnamaldehyde, and Eugenol in Encapsulated Cinnamon Flavoring Powder. PubMed.
- Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI.
- GL Sciences. (2024). Types of Liquid Stationary Phases for Gas Chromatography.
- PDF. (2025). Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives.
- Rodrigues, N., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC.
- ResearchGate. (n.d.). Scheme 3.2. Mass spectral fragmentation of the diamino cinnamic acid....
- MilliporeSigma. (n.d.). HPLC and UHPLC Column Selection Guide.
- Singh, S., et al. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO<sub>2</sub> Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. MDPI.
- Wahab, A., et al. (n.d.). Improving HPLC Separation of Polyphenols. LCGC International.
- Benchchem. (n.d.). Application Note: Quantification of Cinnamic Acid in Plant Extracts by High-Performance Liquid Chromatography (HPLC).
- Olkowski, A. A., et al. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL.
- SIELC Technologies. (n.d.). Separation of Cinnamic acid on Newcrom R1 HPLC column.
- MALDI-TOF Sample Preparation. (n.d.).
- Chemical Methodologies. (2025). GC-MS-Based Phytochemical Analysis, In-depth ADMET Screening and Molecular Docking Targeting EGFR for Anticancer Potential.
- TU Delft Repository. (2025). Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry.
- PubMed. (2026). Structural elucidation and quantitative analysis of cinnamic acid derivatives using TIMS-MS, cyclodextrin adducts, and computational chemistry.
- MilliporeSigma. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
- Phenomenex. (2025). Types of stationary phases in gas chromatography.
- Attwood, T. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Technology Networks.
- Thermo Fisher Scientific - US. (n.d.). Solid Phase Extraction Guide.

- PMC. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO<sub>2</sub> Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics.
- Supelco. (n.d.). Guide to Solid Phase Extraction.
- de Simón, B. F., et al. (2008). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry.
- SCION Instruments. (2025). GC-MS sample preparation and column choice guide.
- Benchchem. (n.d.). Application Note: Solid-Phase Synthesis of a Cinnamic Acid Derivative Library for Drug Discovery.
- Ciesielska, K., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. PMC.
- Peter, J. F., & Murray, K. K. (2015). Sample Preparation: A Crucial Factor for the Analytical Performance of Rationally Designed MALDI Matrices. ACS Publications.
- EPA. (n.d.). Method 3535A: Solid-Phase Extraction (SPE...).

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- [6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP \[thermofisher.com\]](#)
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- [9. pdf.benchchem.com \[pdf.benchchem.com\]](#)

- [10. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [11. Thieme E-Journals - Planta Medica / Abstract \[thieme-connect.com\]](#)
- [12. shodexhplc.com \[shodexhplc.com\]](#)
- [13. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [14. Separation of Cinnamic acid on Newcrom R1 HPLC column | SIELC Technologies \[sielc.com\]](#)
- [15. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [16. Development and Validation of a UPLC-DAD Method for Quantitative Analysis of Coumarin, trans-Cinnamic Acid, trans-Cinnamaldehyde, and Eugenol in Encapsulated Cinnamon Flavoring Powder - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [17. biorxiv.org \[biorxiv.org\]](#)
- [18. pubs.acs.org \[pubs.acs.org\]](#)
- [19. Selecting a GC Column by a Specific Stationary Phase \[sigmaaldrich.com\]](#)
- [20. GC-MS sample preparation and column choice guide | SCION Instruments \[scioninstruments.com\]](#)
- [21. technologynetworks.com \[technologynetworks.com\]](#)
- [22. Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO<sub>2</sub> Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics \[mdpi.com\]](#)
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